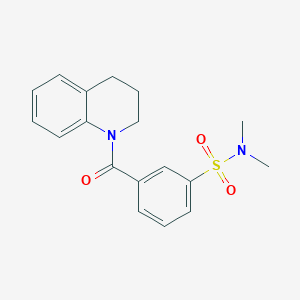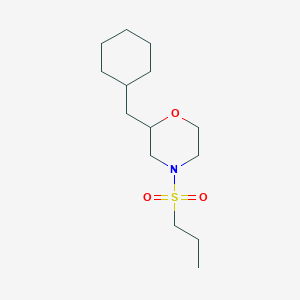
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide, also known as DQBS, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. In
Mecanismo De Acción
The exact mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. This inhibition may lead to the induction of apoptosis, or programmed cell death, in cancer cells. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has also been shown to inhibit the activity of viral DNA polymerase, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been found to induce cell cycle arrest and apoptosis. In addition, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been shown to inhibit the growth and migration of cancer cells. In viral infections, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been found to inhibit viral replication and reduce the viral load. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has also been shown to have antibacterial effects by inhibiting the growth of bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit a range of biological activities, making it a useful tool for studying various diseases and conditions. However, there are also limitations to using 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the exact mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for studying 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide. One potential area of research is to further investigate its antitumor activity and explore its potential as a cancer therapy. Another area of research is to study the mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide in more detail, which may lead to the development of more effective therapies. In addition, further studies are needed to explore the potential of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide as an antiviral and antibacterial agent. Overall, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has shown promise as a therapeutic agent and warrants further investigation.
Métodos De Síntesis
The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide involves the reaction of 3,4-dihydro-1(2H)-quinolinone with N,N-dimethylbenzenesulfonamide in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide as a white solid with a melting point of 194-196°C. The purity of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including lung, breast, and prostate cancer cells. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(2)24(22,23)16-10-5-8-15(13-16)18(21)20-12-6-9-14-7-3-4-11-17(14)20/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAVPIHXAIIIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5969907.png)
![N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5969914.png)
![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine](/img/structure/B5969936.png)
![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-5-isopropyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5969944.png)
![2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)
![3-[2-(4-fluorophenyl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969967.png)
amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5969969.png)
![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)